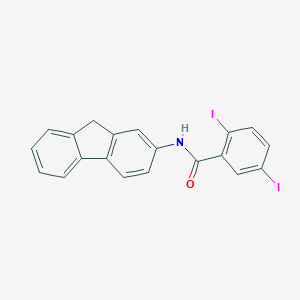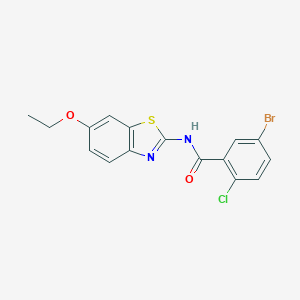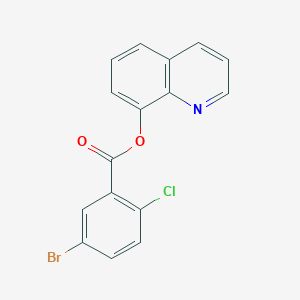![molecular formula C18H9Br2ClN2O3 B343022 5-bromo-N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B343022.png)
5-bromo-N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is a complex organic compound that features a benzoxazole ring fused with a furamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Bromination: Introduction of bromine atoms into the aromatic ring.
Cyclization: Formation of the benzoxazole ring through cyclization reactions.
Amidation: Coupling of the benzoxazole derivative with a furamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the bromine and chlorine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-bromo-N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chloropyridine
- 5-bromo-2-chlorobenzyl alcohol
- 5-bromo-2-chlorobenzaldehyde
Uniqueness
Compared to similar compounds, 5-bromo-N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide stands out due to its unique combination of a benzoxazole ring and a furamide moiety
Properties
Molecular Formula |
C18H9Br2ClN2O3 |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
5-bromo-N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C18H9Br2ClN2O3/c19-9-1-3-12(21)11(7-9)18-23-13-8-10(2-4-14(13)26-18)22-17(24)15-5-6-16(20)25-15/h1-8H,(H,22,24) |
InChI Key |
SJHRUHQWTRJVLK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)Br)N=C(O2)C4=C(C=CC(=C4)Br)Cl |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)Br)N=C(O2)C4=C(C=CC(=C4)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B342943.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1-benzofuran-2-carboxamide](/img/structure/B342944.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B342946.png)



![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B342953.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B342954.png)


![2-chloro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitrobenzamide](/img/structure/B342959.png)

![5-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide](/img/structure/B342962.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-5-bromo-2-chlorobenzamide](/img/structure/B342964.png)
